Acetylalanine 4-nitroanilide

説明

Historical Development of 4-Nitroanilide Substrates in Enzyme Assays

The advent of synthetic substrates revolutionized the field of enzymology, providing researchers with powerful tools to investigate enzyme kinetics and activity. Among these, chromogenic substrates, which release a colored product upon enzymatic cleavage, have been particularly influential due to their ease of detection. The story of 4-nitroanilide substrates is a significant chapter in this narrative, with their development marking a major advancement in enzyme assay methodology.

The use of chromogenic substrates for enzymatic assays began to gain traction in the mid-20th century. Early examples included the use of lactose (B1674315) analogs in the late 1940s to detect genetic mutants in bacteria. thermofisher.com This was followed by the introduction of X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in the mid-1960s, which produces a blue pigment upon cleavage by β-galactosidase and became a cornerstone of molecular biology. thermofisher.com

The early 1970s saw the introduction of chromogenic peptide substrates into research laboratories, a development that was quickly embraced for creating assays for enzymes involved in the coagulation system. nih.gov These substrates were designed to mimic the natural peptide sequences recognized by specific proteases. The core principle behind these substrates is the attachment of a chromophore, a molecule that absorbs light in the visible spectrum, to a peptide chain. When the target enzyme cleaves the peptide bond, the chromophore is released, resulting in a measurable color change.

p-Nitroaniline (PNA) emerged as a particularly useful chromophore for these synthetic substrates. d-nb.info When attached to a peptide, the anilide bond renders the PNA molecule colorless. However, upon enzymatic hydrolysis, the free 4-nitroaniline (B120555) is released, which has a distinct yellow color that can be quantified spectrophotometrically, typically at a wavelength of 405 nm. ashpublications.orgnih.gov This provides a continuous and straightforward method for monitoring enzyme activity. nih.gov

The development of a wide array of p-nitroanilide-based substrates for various proteases, including those in the fibrinolytic, kallikrein, and complement systems, followed. nih.gov The specificity of these substrates is determined by the amino acid sequence attached to the p-nitroanilide moiety, allowing for the targeted assay of different enzymes. The convenience and cost-effectiveness of these assays led to their widespread adoption in both research and clinical settings. nih.govmanufacturingchemist.com The introduction of automated and microtiter plate methods further solidified the role of chromogenic p-nitroanilide substrates as indispensable tools in enzymology. nih.gov

Overview of N-Acetylalanine 4-nitroanilide as a Molecular Probe in Enzymology

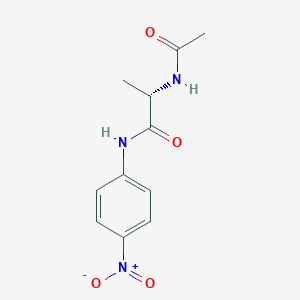

N-Acetylalanine 4-nitroanilide, also known as Ac-Ala-pNA, is a specific chromogenic substrate that has found significant application as a molecular probe in enzymology. chemimpex.comresearchgate.net Its structure, consisting of an N-terminally acetylated alanine (B10760859) residue linked to a p-nitroanilide group, makes it a valuable tool for studying the activity of certain peptidases. chemimpex.com

The primary use of N-Acetylalanine 4-nitroanilide is as a substrate for acyl-peptide hydrolase (APEH), also known as acylaminoacyl-peptidase. nih.govplos.orgmdpi.com APEH is a serine protease that catalyzes the removal of an N-acylated amino acid from the N-terminus of a peptide. nih.govplos.org The enzyme cleaves the bond between the acetylated alanine and the p-nitroanilide in N-Acetylalanine 4-nitroanilide, releasing the yellow-colored p-nitroaniline. nih.gov This reaction allows for the continuous monitoring of APEH activity and the determination of its kinetic parameters. nih.gov

Research has utilized N-Acetylalanine 4-nitroanilide to characterize APEH from various sources, including rat liver, human erythrocytes, and the hyperthermophilic archaeon Sulfolobus solfataricus. nih.govplos.orghardydiagnostics.com These studies have provided valuable insights into the enzyme's substrate specificity, mechanism of action, and physiological roles. For instance, studies on rat liver APEH demonstrated that the enzyme's activity towards N-Acetylalanine 4-nitroanilide is activated by chloride and thiocyanate (B1210189) ions. nih.gov

N-Acetylalanine 4-nitroanilide has also been employed as a substrate for another enzyme, N-acetylalanine aminopeptidase (B13392206), which has been isolated from human erythrocytes. nih.gov This enzyme exhibits high specificity for liberating N-acetylalanine from peptides, and N-Acetylalanine 4-nitroanilide serves as an effective substrate for its characterization. nih.gov

The utility of N-Acetylalanine 4-nitroanilide as a molecular probe is underscored by its use in comparative kinetic studies. For example, research on APEH from Sulfolobus solfataricus used N-Acetylalanine 4-nitroanilide to confirm its identity as a true acylpeptide hydrolase and to compare its kinetic properties with APEHs from other organisms. plos.org

The table below summarizes some of the key research findings where N-Acetylalanine 4-nitroanilide has been used as a molecular probe to study enzyme kinetics.

| Enzyme | Source | Km (mmol/L) | Vmax (nmol/min/µg) | Reference |

| Acyl-peptide hydrolase | Rat liver | 1-9 | 100-500 | nih.gov |

| N-acetylalanine aminopeptidase | Human erythrocytes | 0.616 | Not specified | nih.gov |

Table 1: Kinetic Parameters of Enzymes Assayed with N-Acetylalanine 4-nitroanilide

The stability and solubility of N-Acetylalanine 4-nitroanilide in common laboratory solvents further enhance its utility as a molecular probe in diverse experimental setups. chemimpex.com Its application in biochemical assays and drug development highlights its importance as a tool for investigating enzyme pathways. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-acetamido-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-7(12-8(2)15)11(16)13-9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,12,15)(H,13,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYZSYDGJGVCHS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189532 | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35978-75-7 | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Hydrolysis and Spectrophotometric Detection

Principles of Chromogenic Reaction and 4-Nitroaniline (B120555) Release

The fundamental principle behind the use of acetylalanine 4-nitroanilide as a substrate is a straightforward enzymatic reaction that results in a distinct color change. The substrate itself, in its intact form, is colorless. taylorandfrancis.com However, when a suitable enzyme cleaves the amide bond linking the acetyl-alanine moiety to the 4-nitroaniline, it liberates the free 4-nitroaniline molecule. nhsjs.comsmolecule.com

This product, 4-nitroaniline (also known as p-nitroaniline), is a chromophore, meaning it absorbs light in the visible spectrum and appears yellow in solution. taylorandfrancis.comsmolecule.com The intensity of the yellow color is directly proportional to the amount of 4-nitroaniline released, and consequently, to the activity of the enzyme. taylorandfrancis.com The absorbance of the released 4-nitroaniline can be quantitatively measured using a spectrophotometer, typically at a wavelength between 405 nm and 410 nm. taylorandfrancis.comsmolecule.commdpi.com This direct relationship between product formation and absorbance allows for precise tracking of the enzymatic reaction over time.

Methodological Approaches for Monitoring Hydrolysis Kinetics

The chromogenic nature of the this compound hydrolysis reaction lends itself to simple and robust methodological approaches for studying enzyme kinetics.

Spectrophotometric assays using this compound are designed to measure the rate of enzyme-catalyzed hydrolysis by monitoring the increase in absorbance from the released 4-nitroaniline. mdpi.com A typical assay involves incubating the enzyme with the substrate in a suitable buffer solution within a cuvette placed in a spectrophotometer. mdpi.com

Several factors are optimized to ensure accurate and reproducible kinetic measurements:

pH and Buffer System: The pH of the reaction mixture is maintained using a buffer, as enzyme activity is highly dependent on pH. For instance, acylpeptide hydrolase (APEH) activity is often measured in a Tris-HCl buffer at a pH of 7.5. mdpi.com Other enzymes may have different optimal pH values; for example, one study noted an optimal pH of 8.4 for the hydrolysis of acetylalanine-p-nitroanilide by a specific peptidase.

Temperature: Enzyme reactions are sensitive to temperature. Assays are conducted at a constant, controlled temperature, often 37°C, to mimic physiological conditions and ensure consistent reaction rates. mdpi.com

Substrate Concentration: The initial concentration of this compound can be varied to study the enzyme's kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov

Data Acquisition: The absorbance at 410 nm is recorded at regular intervals. mdpi.com The rate of the reaction is calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of 4-nitroaniline (ε₄₁₀ nm = 8800 M⁻¹·cm⁻¹). mdpi.com

Research findings have detailed the kinetic constants for the hydrolysis of this compound by various enzymes. For example, acyl-peptide hydrolase from rat liver was found to hydrolyze this substrate with specific kinetic values. nih.gov

Table 1: Kinetic Parameters for Hydrolysis of Acetylalanine p-Nitroanilide by Acyl-Peptide Hydrolase

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (nmol/min/µg of enzyme) | Reference |

|---|---|---|---|

| Rat Liver | Between 1 and 9 | Between 100 and 500 | nih.gov |

The simplicity and reliability of the this compound spectrophotometric assay make it highly adaptable for high-throughput screening (HTS). all-chemistry.com HTS is a key process in drug discovery and enzyme characterization, allowing for the rapid testing of thousands of compounds or enzyme variants. all-chemistry.com

The adaptation of the assay for HTS typically involves:

Miniaturization: The reaction is scaled down to be performed in 96-well or 384-well microtiter plates. dcu.ie This significantly reduces the required volumes of enzyme, substrate, and test compounds, saving costs and valuable materials. all-chemistry.com

Automation: Liquid handling robots are used to dispense reagents and compounds into the microplates, increasing throughput and reproducibility.

Rapid Detection: Microplate readers, which are essentially spectrophotometers capable of reading an entire plate quickly, are used to measure the absorbance in all wells simultaneously or in rapid succession. dcu.ie

This high-throughput format is invaluable for screening large chemical libraries to identify potential enzyme inhibitors or activators. nih.gov The direct, color-based readout simplifies the detection process, making it an efficient primary screening method before more complex secondary assays are performed on the identified "hits". all-chemistry.comnih.gov

Compound Names

Investigating Acylpeptide Hydrolase Apeh Activity

Characterization of APEH Enzymatic Activity using N-Acetylalanine 4-nitroanilide

N-Acetylalanine 4-nitroanilide (AANA) serves as a crucial chromogenic substrate for assaying the enzymatic activity of Acylpeptide Hydrolase (APEH). researchgate.netbu.edubioone.org The hydrolysis of the colorless AANA by APEH yields N-acetyl-alanine and a yellow-colored product, 4-nitroanilide, which can be monitored spectrophotometrically at 405 nm. researchgate.netmdpi.com This method provides a reliable and rapid means to analyze APEH activity in various biological samples, including cell lysates and blood serum. bu.edubioone.org

The Michaelis-Menten kinetic parameters, Km and Vmax, are essential for characterizing the enzymatic efficiency of APEH. For the hydrolysis of N-formylmethionine, APEH exhibits a kcat value of 7.9 s-1, a KM value of 3.1 mM, and a kcat/KM value of 2550 M-1 s-1. acs.org The determination of these parameters is typically achieved by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. nih.gov Nonlinear regression analysis is considered a more accurate and precise method for estimating Km and Vmax compared to traditional linearization methods like the Lineweaver-Burk plot. nih.gov

Table 1: Kinetic Parameters for APEH with N-formylmethionine

| Kinetic Parameter | Value |

|---|---|

| kcat | 7.9 s⁻¹ |

| Km | 3.1 mM |

This table presents the kinetic constants for APEH with N-formylmethionine as the substrate. acs.org

The catalytic activity of APEH is significantly influenced by pH. Studies on APEH from various sources have demonstrated a bell-shaped pH-activity profile. For instance, a novel APEH isolated from the hyperthermophilic archaeon Sulfolobus solfataricus (APEH-3Ss) displays optimal activity at a pH of 7.5 when using Ac-L-pNA as the substrate. plos.orgnih.gov This optimal pH is consistent with that of another APEH from the same organism (APEHSs). plos.org However, the activity of APEH-3Ss decreases sharply at pH values above 7.5, suggesting that the electrostatic environment around the active site is critical for its catalytic function. plos.orgnih.gov Similarly, APEH activity in rat brain homogenates, using acetyl-alanine-p-nitroanilide as a substrate, is assayed at a pH of 7.4. nih.gov Human erythrocyte APEH also shows varying pH optima depending on the substrate being hydrolyzed. nih.gov In assays using human blood serum, a Tris-buffer with a pH of 8.6 has been utilized. bioone.org

Table 2: Optimal pH for APEH Activity from Different Sources

| APEH Source | Substrate | Optimal pH |

|---|---|---|

| Sulfolobus solfataricus (APEH-3Ss) | Ac-L-pNA | 7.5 |

| Sulfolobus solfataricus (APEHSs) | Ac-L-pNA | 7.5 |

| Rat Brain | Acetyl-alanine-p-nitroanilide | 7.4 |

This table summarizes the optimal pH for APEH activity from various biological sources with different substrates. bioone.orgplos.orgnih.govnih.gov

Determination of Kinetic Parameters (Km, Vmax)

APEH Substrate Specificity and Recognition Mechanisms

APEH exhibits a broad substrate specificity, acting as an exopeptidase that removes N-acylated amino acids from the N-terminus of peptides. plos.orgwestmont.edu It can also display endopeptidase activity, particularly towards oxidized or heavily glycated proteins. researchgate.net

APEH demonstrates varied hydrolytic activity towards different N-acylated substrates. For example, APEH-3Ss from Sulfolobus solfataricus can hydrolyze Ac-L-pNA, N-acetyl-alanine-para-nitroanilide (Ac-A-pNA), and N-acetyl-phenylalanine-para-nitroanilide (Ac-F-pNA), but not the non-acylated versions (L-pNA, A-pNA, or F-pNA), confirming its identity as a true acylpeptide hydrolase. plos.orgnih.gov The enzyme shows the highest kinetic efficiency towards peptides with an N-terminal N-Ac-Ala, -Met, or -Ser. westmont.edu In contrast, it has no activity towards certain other N-acylated amino acids like f-Ala, f-Val, f-Leu, f-Arg, and f-Phe derivatives. acs.org This specificity underscores the importance of the N-terminal acetylated residue for substrate recognition and hydrolysis.

APEH belongs to the prolyl oligopeptidase family and possesses a characteristic structure comprising a peptidase domain with an α/β-hydrolase fold and a β-propeller domain that covers the catalytic triad. mdpi.com The recognition and binding of substrates are governed by specific interactions within the enzyme's active site. While a well-defined consensus motif for cleavage is not always evident, the nature of the N-acylated amino acid at the N-terminus is a primary determinant of substrate specificity. westmont.edumdpi.com The enzyme's ability to act as an endopeptidase on oxidized proteins suggests that oxidative modifications can expose cleavage sites that are otherwise inaccessible in the native protein structure. mdpi.com

Comparative Hydrolysis with other N-Acylated Peptides and Derivatives

Modulation of APEH Activity

The activity of APEH can be modulated by various molecules, including inhibitors and activators. Several compounds have been identified as potent inhibitors of APEH. These include organophosphorus compounds such as diisopropyl fluorophosphate (B79755) (DFP), chlorpyrifos (B1668852) oxon, and dichlorvos (B1670471). oup.com For instance, DFP inhibits human erythrocyte and mouse brain APH with IC50 values in the nanomolar range (11–17 nM). oup.com Carbapenem (B1253116) antibiotics have also been shown to inhibit APEH activity. nih.gov Furthermore, lipid metabolites and their peroxidation products can significantly decrease APEH activity, with larger lipid metabolites acting as more effective inhibitors. nih.gov A trifluoroacetylated tetrapeptide, CF3-lmph, has been identified as a selective, uncompetitive inhibitor of APEH with a Ki of 24.0 ± 0.8 μM. acs.org Conversely, anions like Cl- and SCN- have been found to activate APEH activity towards certain substrates. researchgate.net

Table 3: Inhibitors of Acylpeptide Hydrolase (APEH)

| Inhibitor | Type | IC50/Ki | Target APEH |

|---|---|---|---|

| Diisopropyl fluorophosphate (DFP) | Organophosphate | 11–17 nM (IC50) | Human erythrocyte & Mouse brain |

| Chlorpyrifos oxon | Organophosphate | 21–71 nM (IC50) | Human erythrocyte & Mouse brain |

| Dichlorvos | Organophosphate | 230–560 nM (IC50) | Human erythrocyte & Mouse brain |

| CF3-lmph | Trifluoroacetylated tetrapeptide | 24.0 ± 0.8 μM (Ki) | Not specified |

| SsCEI 4 | Peptide | 84.0 ± 16.0 µM (IC50) | Not specified |

This table lists various inhibitors of APEH, their chemical class, and their inhibitory potency. mdpi.comoup.comacs.orgnih.gov

Effects of Ions and Small Molecules

The catalytic activity of Acylpeptide Hydrolase (APEH) is influenced by the chemical environment, including pH, temperature, and the presence of specific ions and small molecules. The hydrolysis of the synthetic substrate N-acetyl-L-alanine p-nitroanilide is routinely used to characterize these effects.

Research on APEH from various organisms has revealed optimal conditions for its activity. For instance, a novel APEH from the hyperthermophilic archaeon Sulfolobus solfataricus, named APEH-3Ss, exhibits maximum activity at a pH of 7.5 and a temperature of 90°C when using N-acetyl-L-alanine p-nitroanilide as the substrate. nih.gov In contrast, another APEH from the same organism, APEH-Ss, has an optimal temperature of 80°C. nih.gov For piscine APEHs from Chionodraco hamatus, the optimal kinetic parameters vary with different acyl-amino acid substrates. plos.org

The stability of the enzyme is also a critical factor. APEH-3Ss from S. solfataricus retains 30% of its activity after 24 hours at 70°C, while APEH-Ss retains 75% under the same conditions. nih.gov However, at 90°C, APEH-3Ss activity is halved after 4 hours, a temperature at which APEH-Ss is completely inactivated. nih.gov Similarly, studies on E. coli aminopeptidase (B13392206) N (eAPN) using L-Ala-p-nitroanilide showed peak activity at 45°C, with a rapid decrease at higher temperatures. mdpi.com

The presence of metal ions can also modulate APEH activity. Studies on eAPN investigated the effects of various metal ions, including KCl, LiCl, NiCl2, CoCl2, CuCl2, ZnCl2, MgCl2, CaCl2, MnCl2, and FeCl3, on its hydrolytic activity towards L-Ala-p-nitroanilide. mdpi.com Furthermore, research has indicated that lipid metabolites and lipid peroxidation products can inhibit APEH activity, suggesting a potential mechanism for the observed decrease in APEH activity in certain diseases associated with oxidative stress. nih.gov

Table 1: Effects of Temperature and pH on APEH Activity using Acetylalanine 4-nitroanilide

Development and Characterization of APEH Inhibitors

The enzymatic assay using acetyl-alanine-p-nitroanilide is a fundamental method for the discovery and characterization of APEH inhibitors. This substrate allows for the determination of inhibitor potency, often expressed as the half-maximal inhibitory concentration (IC50), and the mechanism of inhibition.

Several compounds have been identified as inhibitors of APEH. The organophosphate dichlorvos (DDVP) is a known specific and efficient inhibitor of both the exopeptidase and endoproteinase activities of APEH. nih.gov In studies on osteosarcoma cells, a dodecapeptide named Ala3, derived from the lead compound SsCEI 4, was identified as a potent APEH inhibitor. researchgate.net The peptide inhibitor SsCEI 4 itself has been shown to block APEH activity in a competitive manner. mdpi.com

Another small molecule, G01, has been identified as an inhibitor of APEH. biologists.com In cell lysates treated with G01, APEH enzymatic activity, measured by the hydrolysis of acetyl-alanine-p-nitroanilide, was significantly reduced. biologists.com Furthermore, carbapenem antibiotics have been shown to be irreversible inhibitors of APEH, binding to the active serine residue of the enzyme. chiba-u.jp The inhibitory effects of these compounds on APEH activity are typically quantified by measuring the residual hydrolysis of acetyl-alanine-p-nitroanilide after incubation with the inhibitor. mdpi.com

Table 2: Characterized Inhibitors of APEH using this compound Substrate

Drug-Enzyme Interaction Studies with APEH

The interaction of various drugs with APEH can have significant pharmacological consequences, and this compound serves as a crucial substrate for elucidating these interactions.

A notable example is the drug-drug interaction between the antiepileptic drug valproic acid (VPA) and carbapenem antibiotics. chiba-u.jpnih.gov APEH is involved in the metabolism of VPA by hydrolyzing its metabolite, valproylglucuronide (VPA-G). nih.gov Carbapenem antibiotics inhibit APEH, which in turn decreases the hydrolysis of VPA-G, leading to enhanced urinary elimination of VPA as VPA-G and a subsequent decrease in therapeutic VPA levels. nih.gov The inhibitory effect of carbapenems on APEH is studied by measuring the enzyme's activity using acetyl-alanine-p-nitroanilide. chiba-u.jp

Furthermore, research has shown that certain genetic variants of APEH can lead to decreased enzyme activity, which could potentially affect the metabolism of drugs like VPA. nih.gov The functional characterization of these APEH sequence variants involves expressing them in cell lines and measuring their hydrolytic activity towards N-acetyl-L-alanine-nitroanilide. nih.gov

In addition to prescribed drugs, endogenous molecules can also interact with APEH. Studies have demonstrated that lipid metabolites and lipid peroxidation products, which are often elevated in inflammatory diseases, can significantly inhibit APEH activity. nih.gov This inhibition was confirmed through in vitro enzymatic assays with purified APEH and in cell lysates, using this compound as the substrate. nih.gov These findings suggest a novel mechanism for the modulation of APEH activity in disease states.

Table 3: Compound Names Mentioned in the Article

Studies on N Acetylalanine Aminopeptidase

N-Acetylalanine Aminopeptidase (B13392206) from Biological Sources.d-nb.infonih.gov

N-Acetylalanine aminopeptidase has been isolated and studied from a range of biological sources, with human erythrocytes being a particularly well-characterized example. nih.gov

The purification of N-Acetylalanine aminopeptidase from human erythrocytes has been achieved through a multi-step process involving ammonium (B1175870) sulfate (B86663) precipitation followed by several chromatography techniques. nih.gov Throughout this process, N-Acetylalanine 4-nitroanilide serves as a key tool for monitoring the enzyme's activity. The release of p-nitroaniline from the substrate, which can be measured spectrophotometrically at 405 nm, provides a direct indication of the enzyme's presence and concentration. d-nb.info

Biochemical profiling of the purified enzyme from human erythrocytes revealed an optimal pH of approximately 8.3 when using N-Acetylalanine 4-nitroanilide as the substrate. nih.gov The Michaelis-Menten constant (Km) for this substrate was determined to be 0.616 mmol/l. nih.gov The enzyme demonstrated stability in a pH range of 6.0 to 8.0. nih.gov

In a study on the archaeon Sulfolobus solfataricus, N-acetyl-leucine-para-nitroanilide was used as a substrate to purify a novel acylpeptide hydrolase, demonstrating the utility of similar N-acetylated p-nitroanilide compounds in studying these enzymes across different domains of life. plos.org The purification procedure for this enzyme also involved multiple chromatographic steps, with the enzyme's activity being tracked by the hydrolysis of the chromogenic substrate. plos.org

Table 1: Biochemical Properties of N-Acetylalanine Aminopeptidase from Human Erythrocytes

| Property | Value | Reference |

|---|---|---|

| Optimal pH | ~8.3 | nih.gov |

| Km for N-Acetylalanine 4-nitroanilide | 0.616 mmol/l | nih.gov |

| pH Stability | 6.0 - 8.0 | nih.gov |

| Molecular Weight (Apparent) | 300,000 +/- 15,000 Da | nih.gov |

Studies utilizing N-Acetylalanine 4-nitroanilide and other related compounds have been crucial in defining the substrate specificity of N-Acetylalanine aminopeptidase. The enzyme from human red cells exhibits a preference for cleaving acetylated dipeptides in a specific order of decreasing activity: acetyl-Ala, acetyl-Met, acetyl-Ser, acetyl-Gly, and acetyl-Val. capes.gov.br The nature of the second amino acid residue also influences the rate of cleavage, with charged residues at this position leading to a reduction in cleavage rates. capes.gov.br

The enzyme displays a high degree of specificity, as it does not hydrolyze unacetylated peptides or alanine-4-nitroanilide. nih.gov This highlights the importance of the N-terminal acetyl group for substrate recognition and catalysis. The enzyme's activity is also influenced by various inhibitors. While it is not affected by many common protein endoproteinase inhibitors, its activity can be diminished by high concentrations of certain compounds like chloromercuribenzoate and di(2-pyridyl)disulfide. nih.gov

Purification and Biochemical Profiling utilizing N-Acetylalanine 4-nitroanilide

Cellular Distribution and Expression of N-Acetylalanine Aminopeptidase Activity.d-nb.infonih.gov

The catalytic activity of N-Acetylalanine aminopeptidase has been measured in a wide array of cell types using N-Acetylalanine 4-nitroanilide as the substrate. d-nb.info These studies have revealed significant variations in enzyme activity across different cells and in different physiological states.

In human blood cells, T-lymphocytes show slightly higher activity than erythrocytes and B-lymphocytes, while monocytes have approximately double the activity of red blood cells. d-nb.info Polymorphonuclear leukocytes exhibit activity that is nearly four times that of erythrocytes. d-nb.info

Interestingly, a notable finding is the elevated levels of N-Acetylalanine aminopeptidase activity in almost all tumor cells studied when compared to their normal counterparts. nih.gov For instance, the rat tumor cell line B Sp 73 ASML showed the highest activity among the cell lines tested. d-nb.infonih.gov In contrast, no N-Acetylalanine aminopeptidase activity was detected in human plasma. d-nb.infonih.gov This suggests a potential role for the enzyme in cellular processes that are altered in cancer, although its precise physiological function remains an area of active investigation. d-nb.info

Table 2: N-Acetylalanine Aminopeptidase Activity in Various Cell Types

| Cell Type | Catalytic Concentration (nU/cell) | Reference |

|---|---|---|

| Human Erythrocytes | 0.5 ± 0.1 | nih.gov |

| Human T-Lymphocytes | > 0.5 | d-nb.info |

| Human Monocytes | ~1.0 | d-nb.info |

| Human Polymorphonuclear Leukocytes | ~2.0 | d-nb.info |

| Bovine Endothelial Cells | 1 | d-nb.info |

| Rat Tumor Cell Line (B Sp 73 ASML) | 35 | nih.gov |

Broader Applications in Protease Research and Drug Discovery

Assessment of General Proteolytic Enzyme Activity

Acetylalanine 4-nitroanilide is widely employed in assays to measure the activity of proteolytic enzymes. chemimpex.com Its structure consists of an N-acetylated alanine (B10760859) amino acid linked to a p-nitroaniline (pNA) molecule via an amide bond. In its intact form, the compound is colorless. However, when a protease cleaves this specific amide bond, it releases the p-nitroaniline group. Free p-nitroaniline has a distinct yellow color, which can be measured quantitatively using a spectrophotometer at a wavelength of around 405-410 nm.

The rate at which the yellow color develops is directly proportional to the activity of the protease enzyme in the sample. This straightforward and reliable method allows researchers to determine enzyme kinetics, study the effect of different conditions like pH and temperature on enzyme function, and quantify the amount of active enzyme present in a biological sample. chemimpex.comoup.com The compound's stability and solubility in common laboratory solvents further enhance its utility in various experimental setups. chemimpex.com

Detection and Quantification of Serine Proteases

While useful for general protease activity assessment, this compound and similar compounds are particularly important for studying serine proteases. oup.com This class of proteases, characterized by a serine residue in their active site, is involved in numerous physiological processes. nih.govpurdue.edu The specificity of a protease is determined by its preference for cleaving peptide bonds adjacent to certain amino acids. purdue.edu

This compound serves as an effective substrate for specific serine proteases that recognize and cleave after short-chain amino acids like alanine. A key example is the Acylamino acid-releasing enzyme (AARE), a bifunctional serine (S9) protease. oup.com The exopeptidase activity of AARE, which involves cleaving N-terminally acetylated amino acids from peptides, can be reliably assayed by monitoring the release of p-nitroanilide from Ac-Ala-pNA. oup.com

Table 1: Research Findings on Acylamino acid-releasing enzyme (AARE) using Ac-Ala-pNA

| Feature | Description | Reference |

|---|---|---|

| Enzyme Class | Serine (S9) Protease with a Ser/Asp/His catalytic triad. | oup.com |

| Function | Bifunctional with both exopeptidase and endopeptidase activity. | oup.com |

| Assay Substrate | Acetyl-alanine p-nitroanilide (AcAla-pNA) is a typical artificial substrate used to measure the exopeptidase activity. | oup.com |

| Assay Principle | AARE cleaves the amide bond in AcAla-pNA, releasing the chromogenic p-nitroanilide (pNA) group for spectrophotometric quantification. | oup.com |

| Significance | AARE function is conserved across all kingdoms of life and is studied for its potential role in processes like aging. | oup.com |

Methodologies for Protease Inhibitor Screening

The enzymatic assay using this compound can be readily adapted for screening potential protease inhibitors. Protease inhibitors are molecules that block the activity of proteases and are a major focus of drug discovery, as dysregulated protease activity is linked to many diseases. nih.govprimescholars.com

The screening methodology involves a comparative experiment. The activity of a target protease is measured using this compound as the substrate under standard conditions. In a parallel experiment, the same reaction is run in the presence of a compound being tested for inhibitory effects. A significant reduction in the rate of p-nitroaniline release indicates that the test compound is inhibiting the protease's activity. This principle is fundamental to high-throughput screening (HTS) campaigns, where large libraries of chemical compounds are rapidly tested to identify potential drug leads. For instance, researchers have used similar p-nitroanilide-based assays to screen extracts from natural sources, such as mangrove plants, for novel protease inhibitors.

Role in Pharmaceutical Research and Development

The utility of this compound extends deep into the pharmaceutical research and development pipeline. chemimpex.com Its application in enzyme assays is a cornerstone for programs aimed at developing new drugs that target specific enzyme pathways. chemimpex.com

Evaluation of Novel Therapeutic Agents Targeting Protease Pathways

Proteases are a significant class of therapeutic targets for a wide range of diseases, including cancer, viral infections, and blood clotting disorders. nih.govous-research.no Developing drugs that can selectively modulate the activity of these enzymes is a key strategy in modern medicine. primescholars.com

This compound and its analogs are crucial for the preclinical evaluation of these novel therapeutic agents. chemimpex.com Once a potential inhibitor is identified through initial screening, the chromogenic assay is used for detailed characterization. Researchers can precisely determine the inhibitor's potency (often expressed as an IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%) and study its mechanism of inhibition. This detailed kinetic analysis is essential for understanding how a potential drug interacts with its target, guiding the optimization of its structure to create a more effective and specific therapeutic. nih.govutexas.edu The development of protease-targeting drugs, such as those for managing pancreatitis or viral diseases, relies on these fundamental enzymatic assays. nih.gov

Contribution to Bioactive Molecule Synthesis and Pharmaceutical Intermediates

Beyond its role as an assay substrate, this compound and its constituent parts can serve as chemical intermediates in the synthesis of other bioactive molecules. chemimpex.comresearchgate.net The field of medicinal chemistry often involves the multi-step synthesis of complex molecules to create new drugs. utexas.educhemrxiv.org

The 4-nitroaniline (B120555) moiety, in particular, is a versatile chemical building block. mdpi.com The nitro group can be chemically modified, for example, by reduction to an amine group, which can then participate in a wide variety of chemical reactions to build more complex molecular scaffolds. researchgate.net The synthesis of various drugs and bioactive compounds often incorporates a nitroarene (a nitro-substituted aromatic ring) core, with p-nitroaniline itself being a documented starting material for certain pharmaceutical syntheses. mdpi.com Therefore, this compound represents a readily available source of a protected alanine residue and a reactive nitroaromatic system, making it a useful intermediate for chemists synthesizing novel compounds for therapeutic applications. chemimpex.commdpi.com

Cellular and Physiological Contexts of N Acetylalanine 4 Nitroanilide Application

In Vitro Studies in Mammalian Cell Lines and Primary Cultures

N-Acetyl-L-alanine 4-nitroanilide (AANA) serves as a crucial chromogenic substrate for assaying the activity of N-acetylalanine aminopeptidase (B13392206) (also known as acylpeptide hydrolase or APEH), an enzyme involved in various cellular processes. d-nb.inforesearchgate.netresearchgate.net The hydrolysis of the colorless AANA by this enzyme releases a yellow-colored product, 4-nitroanilide, which can be quantified spectrophotometrically at 405 nm to determine enzyme activity. researchgate.neturncst.com This method has been widely adopted for its simplicity and reliability in measuring enzyme activity in diverse biological samples. d-nb.info

Enzyme Activity Measurement in Various Biological Samples (e.g., erythrocytes, liver, brain, saliva, tumor cells)

Researchers have utilized N-Acetyl-L-alanine 4-nitroanilide to quantify N-acetylalanine aminopeptidase activity across a spectrum of mammalian biological materials.

Erythrocytes: Studies have consistently detected N-acetylalanine aminopeptidase activity in human erythrocytes. d-nb.infooup.com The catalytic concentration in erythrocytes has been reported to be approximately 0.5 ± 0.1 nU/cell. d-nb.info Although this represents the lowest activity per cell among the cell types studied, the sheer abundance of red blood cells suggests their total enzyme activity could be physiologically significant. d-nb.info The enzyme present in erythrocytes, identified as acylpeptide hydrolase (APEH), is also known as oxidized protein hydrolase (OPH) due to its ability to degrade oxidized proteins. oup.com

Liver: Acylamino acid-releasing enzyme (AARE), another name for the same enzyme, has been purified from bovine, porcine, and rat liver, with its activity characterized using synthetic Nα-acetylated peptides. oup.com In primary rat hepatocyte cultures, the hydrolysis of AANA has been used to study the activity of APEH. researchgate.net

Brain: AARE has also been isolated from the rat brain. oup.com Furthermore, the activity of acylpeptide hydrolase (APEH) has been assayed in the hippocampus, striatum, and prefrontal cortex of rats using AANA to investigate its role in response to neurotoxicity and oxidative stress. nih.gov

Saliva: APEH activity can be measured in human saliva using AANA. researchgate.neturncst.com Saliva offers a non-invasive and easily accessible biofluid for studying enzyme activity and its potential as a biomarker. urncst.com Studies have explored the changes in salivary APEH activity in response to interventions like photobiomodulation. urncst.com

Tumor Cells: A notable finding is the elevated N-acetylalanine aminopeptidase activity in almost all tumor cells compared to their normal counterparts. d-nb.info For instance, a high-metastasizing rat tumor cell line exhibited an activity of 35 nU/cell, significantly higher than that in normal cells. d-nb.info This has been observed in human lung cancer cells and other cancer cell lines, suggesting a potential role for this enzyme in cancer biology. d-nb.infofrontiersin.org

Below is a data table summarizing the catalytic concentration of N-acetylalanine aminopeptidase in various human cells.

| Cell Type | Catalytic Concentration (nU/cell) |

| Erythrocytes | 0.5 ± 0.1 |

| T-lymphocytes | Slightly higher than erythrocytes |

| B-lymphocytes | Slightly higher than erythrocytes |

| Monocytes | ~1.0 |

| Polymorphonuclear leukocytes | ~2.0 |

| Human Lung Cancer Cells | High activity |

| Human Umbilical Vein Endothelial Cells | High activity |

Data sourced from a study on N-acetylalanine aminopeptidase activity in normal and tumor cells. d-nb.info

This table illustrates the varying levels of enzyme activity across different cell types, with notably higher activity in immune and cancerous cells compared to erythrocytes.

Here is another data table presenting the N-acetylalanine aminopeptidase activity in cells from different species.

| Cell Source | Catalytic Concentration (nU/cell) |

| Rat Tumor Cells (B Sp 73 ASML) | 35 |

| Rat Tumor Cells (B Sp 73 AS) | 9.8 |

| Human Umbilical Endothelial Cells | 9.8 |

| Hog Lung Endothelial Cells | 3.7 |

| Mice Leydig Cells | 1.6 |

| Bovine Lung Endothelial Cells | 1 |

Data sourced from a study on N-acetylalanine aminopeptidase activity from different sources. d-nb.info

This table highlights the significant variation in enzyme activity not only between different cell types but also across different species, with the rat tumor cell line showing exceptionally high activity.

Insights into Protein Turnover and Degradation Pathways

The enzyme assayed by N-Acetyl-L-alanine 4-nitroanilide, AARE/APEH, is a bifunctional protease that plays a role in protein turnover and degradation. oup.com It functions as an exopeptidase, cleaving N-terminally acetylated amino acids from peptides, and as an endopeptidase that cleaves oxidized proteins internally. oup.com This dual functionality links it to the broader processes of proteostasis, the maintenance of a healthy proteome. oup.comunits.it

Efficient protein degradation and robust turnover are essential for maintaining cellular and organ homeostasis, and impairments in these processes are linked to numerous human diseases and aging. units.it The study of enzymes like APEH, using substrates such as AANA, provides insights into the cellular machinery responsible for clearing damaged or misfolded proteins. oup.com For example, APEH is thought to work in concert with the proteasome to clear cells of oxidized proteins. researchgate.net

Exploration in Disease Models and Oxidative Stress Responses

The application of N-Acetyl-L-alanine 4-nitroanilide extends to studying the role of its target enzyme, APEH, in various disease models and in the context of oxidative stress.

Disease Models: Dysregulation of AARE/APEH function has been observed in different types of cancer and age-related pathologies. oup.com For instance, decreased APEH activity has been noted in diseases associated with oxidative stress, such as Alzheimer's disease. researchgate.net In cancer, the consistently high levels of N-acetylalanine aminopeptidase activity in tumor cells suggest its potential as a biomarker or therapeutic target. d-nb.infoaacrjournals.org

Oxidative Stress Responses: APEH is implicated as part of the cellular response to oxidative stress. researchgate.net It helps to counteract the accumulation of cytotoxic, oxidatively damaged proteins generated by reactive oxygen species (ROS). oup.com Studies have shown that APEH activity is affected in conditions of oxidative stress. For example, in a rat model of neurotoxicity induced by dichlorvos (B1670471), which causes oxidative stress, the activity of APEH was measured in different brain regions using AANA to assess the impact of a potential therapeutic agent. nih.gov The loss of AARE function has been shown to lead to a significant increase in oxidized proteins, a hallmark of cellular aging. oup.com

Future Prospects and Emerging Research Avenues

Development of Advanced Substrate Derivatives for Enhanced Specificity and Sensitivity

While N-Acetyl-L-alanine 4-nitroanilide is a valuable substrate for a range of proteases, its relatively simple structure can lead to a lack of specificity. chemimpex.comchemimpex.com A significant area of future research lies in the design and synthesis of more complex peptide derivatives that incorporate the 4-nitroanilide group for detection but feature more elaborate amino acid sequences to target specific enzymes with higher precision.

For instance, the synthesis of peptides like Acetyl-alanine-alanine-proline-4-nitroaniline (Ac-Ala-Ala-Pro-pNA) demonstrates a move towards creating substrates for particular proteases, such as prolyl endoproteases. caldic.comuniversiteitleiden.nl Researchers are actively exploring the modification of the peptide chain to enhance binding affinity and catalytic efficiency for enzymes of interest. This involves creating a library of AANA derivatives with varying amino acid compositions and sequences to screen against specific proteases. The goal is to develop highly selective substrates that can distinguish between closely related enzymes, which is crucial for dissecting complex biological pathways.

Furthermore, advancements in substrate design could lead to enhanced sensitivity. This might involve chemical modifications to the 4-nitroanilide moiety to increase its molar extinction coefficient or to shift its absorbance wavelength to reduce interference from other biological molecules. The development of such "fine-tuned" substrates will be invaluable for detailed mechanistic studies of enzymes and for the high-throughput screening of potential enzyme inhibitors in drug discovery programs. chemimpex.comsmolecule.com

Integration with Systems Biology Approaches

The data generated from AANA-based enzyme assays can be increasingly integrated into systems biology models to provide a more holistic understanding of cellular processes. Systems biology aims to understand the complex interactions within biological systems, and enzyme activity is a critical component of these networks. By using AANA and its derivatives to quantify the activity of specific proteases under various conditions (e.g., in response to stimuli or in different disease states), researchers can gather quantitative data to populate and validate computational models of cellular pathways. researchgate.netresearchgate.net

For example, acylamino acid-releasing enzyme (AARE), also known as acylpeptide hydrolase (APEH), has been studied using AANA. researchgate.netresearchgate.net This enzyme is involved in processes like protein degradation and has been linked to oxidative stress and age-related diseases. researchgate.netresearchgate.netoup.com By measuring APEH activity with AANA in different cellular contexts, this information can be fed into models of protein homeostasis and cellular aging. This integration can help to uncover novel regulatory mechanisms and predict how perturbations in enzyme activity might impact the entire system.

The use of AANA in conjunction with other "omics" technologies (e.g., proteomics, metabolomics) will further enrich these systems-level analyses. For example, correlating protease activity data with changes in the proteome or metabolome can reveal the downstream consequences of enzyme function and help to identify new substrates and biological roles for various proteases.

Potential for Diagnostic Assay Development

The chromogenic nature of the reaction catalyzed by proteases on AANA makes it an attractive candidate for the development of diagnostic assays. The release of the yellow-colored p-nitroaniline can be easily measured using standard laboratory spectrophotometers, and this principle can be adapted for clinical diagnostic tests. smolecule.comrsc.org

Aberrant protease activity is a hallmark of many diseases, including cancer, inflammatory disorders, and infectious diseases. researchgate.netresearchgate.net For example, altered levels of certain proteases in bodily fluids like serum, plasma, or saliva could serve as biomarkers for disease diagnosis, prognosis, or monitoring treatment response. researchgate.net AANA and its more specific derivatives could form the basis of simple and cost-effective assays to measure the activity of these disease-relevant enzymes. rsc.org

Q & A

Q. How can researchers design experiments to differentiate between competitive and non-competitive inhibition using this substrate?

- Methodological Answer : Perform inhibition assays with varying substrate and inhibitor concentrations. For competitive inhibition, Km increases while Vmax remains constant; non-competitive inhibition reduces Vmax without affecting Km. Use Dixon plots (1/V vs. [I]) to determine inhibition constants .

Guidelines for Data Presentation and Reproducibility

-

Tables : Include kinetic parameters (Km, Vmax, kcat) with error margins. Example:

pH Vmax (µM/min) Km (mM) R² 7.0 12.3 ± 0.8 0.45 0.992 7.8 15.6 ± 1.2 0.38 0.987 -

Figures : Provide raw spectrophotometric traces with baselines corrected. Label axes with units (e.g., "Absorbance at 405 nm" vs. "Time (min)") .

-

Reproducibility : Adhere to NIH guidelines for reporting experimental conditions (e.g., buffer composition, instrument calibration details) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。